Product packaging for Afamelanotide acetate(Cat. No.:)

Afamelanotide acetate

Cat. No.: B10825824
M. Wt: 1706.9 g/mol
InChI Key: LBIUKNXYUXOWFF-CRYSLBJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Afamelanotide acetate, also known as [Nle⁴,D-Phe⁷]α-MSH (NDP-α-MSH), is a synthetic, first-in-class tridecapeptide analog of the native α-melanocyte stimulating hormone (α-MSH) . As a potent melanocortin receptor agonist, it binds predominantly and with high affinity to the melanocortin 1 receptor (MC1R) . This binding activates melanogenesis, leading to the increased production and accumulation of eumelanin in the skin independently of exposure to sunlight or artificial ultraviolet (UV) light . This mechanism provides a foundational research tool for studying dermal photoprotection. Its primary, well-characterized research application is in the study of erythropoietic protoporphyria (EPP), a rare genetic photodermatosis characterized by severe, painful phototoxicity . Investigations with this compound have been crucial for understanding how the induction of skin pigmentation can increase pain-free light exposure and provide protection against phototoxic reactions . Beyond this, its research value extends to several other exploratory areas. It is under investigation for the treatment of vitiligo, a condition causing skin depigmentation, and for xeroderma pigmentosum, a genetic disorder that impairs the ability to repair UV-induced DNA damage . Ongoing studies are also examining its potential neuroprotective effects in models of acute ischemic stroke and Parkinson's disease, as well as its application in variegate porphyria . The compound is typically administered as a subcutaneous implant, with a pharmacokinetic profile showing an elimination half-life of approximately 15 to 30 minutes, though its sustained-release formulation facilitates prolonged activity in research models . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All handling and experimental procedures must be conducted by trained researchers in an appropriate laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H115N21O21 B10825824 Afamelanotide acetate

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H111N21O19.C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIUKNXYUXOWFF-CRYSLBJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H115N21O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Afamelanotide Acetate: Peptide Design and Structural Correlates

Alpha-Melanocyte Stimulating Hormone Analogue Design Principles

The development of synthetic analogues for naturally occurring peptides like alpha-melanocyte stimulating hormone (α-MSH) is a cornerstone of medicinal chemistry, aimed at overcoming the inherent limitations of the native molecules for therapeutic use. nih.gov The primary goals behind designing α-MSH analogues are to improve efficacy, binding affinity, biological stability, and receptor selectivity. nih.gov

Natural peptides are often susceptible to rapid degradation by proteolytic enzymes, which results in a short biological half-life and limited clinical utility. nih.govnih.gov Therefore, a key design principle is to introduce structural modifications that protect the peptide from enzymatic breakdown. nih.govnih.gov This can involve substituting specific amino acids with unnatural variants or altering the peptide's backbone to create a more robust structure. nih.gov

Another critical objective is to enhance the potency and receptor selectivity of the analogue. nih.gov The α-MSH peptide family interacts with a group of five melanocortin receptors (MC1R to MC5R), each mediating different physiological effects. mdpi.com For targeted therapies, it is often desirable to create an analogue that binds with high affinity and selectivity to a specific receptor subtype, such as the melanocortin 1 receptor (MC1R) for stimulating melanogenesis. taylorandfrancis.comskintherapyletter.com This is achieved by modifying the amino acid sequence to optimize the interaction with the receptor's binding pocket, potentially leading to a "superpotent" agonist with activity far exceeding the natural hormone. nih.gov Conformational constraints, such as cyclization, can also be employed to lock the peptide into a bioactive shape, further enhancing potency and selectivity. nih.govacs.org

Specific Amino Acid Substitutions and Resultant Molecular Architecture

Afamelanotide, also known as [Nle⁴, D-Phe⁷]-α-MSH, is a synthetic tridecapeptide that differs structurally from the native α-MSH at two specific positions. tandfonline.comwikipedia.orgfda.gov These targeted substitutions were engineered to improve the molecule's therapeutic profile. tandfonline.comtaylorandfrancis.com The molecular formula for afamelanotide is C₇₈H₁₁₁N₂₁O₁₉. wikipedia.org

The specific amino acid substitutions are:

Position 4: The methionine (Met) residue in natural α-MSH is replaced with norleucine (Nle). tandfonline.comnih.gov

Position 7: The L-phenylalanine (L-Phe) residue is replaced with its D-isomer, D-phenylalanine (D-Phe). tandfonline.comnih.gov

These changes, particularly the D-phenylalanine substitution, are hypothesized to induce a reverse β-turn conformation in the peptide's structure. nih.gov This specific three-dimensional architecture is believed to be crucial for the enhanced interaction with the melanocortin 1 receptor (MC1R). nih.gov The replacement of methionine with norleucine, a more hydrophobic residue, also contributes to the improved potency and efficacy of the analogue. nih.gov

PositionAlpha-Melanocyte Stimulating Hormone (α-MSH)Afamelanotide ([Nle⁴, D-Phe⁷]-α-MSH)Rationale for Substitution
1Ac-SerAc-SerN-terminal acetylation for stability
2TyrTyr
3SerSer
4MetNleIncrease hydrophobicity and resistance to oxidation
5GluGlu
6HisHisPart of core pharmacophore (His-Phe-Arg-Trp)
7L-PheD-PheInduce reverse β-turn; increase enzymatic stability
8ArgArg
9TrpTrp
10GlyGly
11LysLys
12ProPro
13Val-NH₂Val-NH₂C-terminal amidation for stability

Consequences of Structural Modifications on Peptide Stability and Activity

The deliberate amino acid substitutions in afamelanotide's design have profound and beneficial consequences for its stability and biological activity compared to native α-MSH. tandfonline.comdrugbank.com These enhancements are the primary reason for its development as a therapeutic agent. tandfonline.com

Enhanced Stability: A major advantage of afamelanotide is its increased resistance to enzymatic degradation. nih.goveuropa.eu The structural changes, particularly the inclusion of the D-amino acid, make the peptide less recognizable to serum and proteolytic enzymes that would rapidly break down the natural hormone. nih.goveuropa.eu This resistance to degradation contributes significantly to its prolonged biological activity and longer half-life. nih.govdrugbank.comdrugbank.com

Increased Potency and Receptor Affinity: Afamelanotide is a potent agonist of the melanocortin 1 receptor (MC1R). tandfonline.comtaylorandfrancis.com The structural modifications result in a greater binding affinity for MC1R compared to α-MSH. taylorandfrancis.commdpi.comskintherapyletter.com This stronger and more prolonged binding translates into a more potent stimulation of the melanogenesis pathway. tandfonline.comtaylorandfrancis.com Animal studies have demonstrated that the physiological activity and stability of afamelanotide can be 10 to 1,000 times higher than that of α-MSH. tandfonline.comnih.gov This heightened potency means it can effectively stimulate eumelanin (B1172464) production independent of UV radiation exposure, a key limitation of the body's natural response. tandfonline.comdrugbank.com

Prolonged Biological Activity: The combination of enhanced enzymatic stability and high receptor affinity gives afamelanotide a significantly longer duration of action and a longer biological half-life than its endogenous counterpart. nih.govskintherapyletter.comdrugbank.com While native α-MSH is degraded quickly, afamelanotide's effects persist, allowing it to stimulate tyrosinase activity and melanin (B1238610) production for an extended period. tandfonline.com

PropertyAlpha-Melanocyte Stimulating Hormone (α-MSH)AfamelanotideReference
Enzymatic StabilityLow (rapidly degraded)High (resistant to proteolytic enzymes) nih.gov, europa.eu
Biological Half-lifeShortLonger / Prolonged nih.gov, drugbank.com, skintherapyletter.com
Receptor Affinity (MC1R)StandardHigher / Greater skintherapyletter.com, taylorandfrancis.com, mdpi.com
PotencyBaselineHighly potent (10-1,000x higher in animal studies) tandfonline.com, nih.gov
Duration of ActionShortProlonged tandfonline.com, nih.gov

Molecular and Cellular Mechanisms of Afamelanotide Acetate

Melanocortin-1 Receptor (MC1R) Agonism

Afamelanotide is a first-in-class melanocortin-1 receptor (MC1R) agonist. targetmol.commyprime.com The MC1R is a G-protein coupled receptor located on the surface of melanocytes, the pigment-producing cells in the skin. patsnap.comresearchgate.net By mimicking the action of the endogenous α-MSH, afamelanotide binds to and activates this receptor, thereby stimulating the synthesis of eumelanin (B1172464), the dark brown-to-black pigment. invivochem.comtandfonline.com The structural modifications in the afamelanotide peptide sequence confer enhanced stability and a more prolonged duration of action compared to its natural counterpart. tandfonline.comnih.gov

Afamelanotide is a high-affinity agonist for the MC1R. biospace.com Its structure, which differs from α-MSH at two amino acid positions (norleucine replaces methionine at position 4, and D-phenylalanine replaces L-phenylalanine at position 7), provides significant advantages. tandfonline.comdrugbank.com These changes make afamelanotide more resistant to enzymatic degradation and prolong its binding to the MC1R. wikipedia.orgtandfonline.comeuropa.eu This results in a more sustained and potent stimulation of the receptor compared to the transient activation by the natural α-MSH. nih.goveuropa.eu The enhanced binding affinity and prolonged receptor occupancy are key to its biological activity. drugbank.commdpi.com Studies have demonstrated that the D-phenylalanine at position 7 allows for an extra hydrogen bond with the receptor's transmembrane domain, contributing to its higher affinity. mdpi.com

Table 1: Comparative Properties of Afamelanotide and α-MSH
ParameterAfamelanotideAlpha-Melanocyte-Stimulating Hormone (α-MSH)
Receptor TargetMelanocortin-1 Receptor (MC1R) invivochem.comeuropa.euMelanocortin-1 Receptor (MC1R) patsnap.comresearchgate.net
Binding AffinityHigher affinity than α-MSH drugbank.commdpi.comPhysiological affinity patsnap.com
Receptor OccupancyProlonged duration nih.goveuropa.euTransient wikipedia.org
Enzymatic StabilityResistant to degradation tandfonline.comeuropa.euSusceptible to rapid degradation wikipedia.org

The activation of the MC1R by afamelanotide initiates a well-defined intracellular signaling cascade. patsnap.com As a G-protein coupled receptor, MC1R is linked to a stimulatory G protein (Gs). nih.gov Upon ligand binding, the receptor undergoes a conformational change, which activates the Gs protein. This sets in motion a series of events that transduce the external signal into a cellular response, primarily through the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway. researchgate.netnih.gov

Binding of afamelanotide to the MC1R activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. patsnap.commdpi.com Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. mdpi.comwikipedia.org The resulting elevation in intracellular cAMP levels is a pivotal step in the signaling cascade. patsnap.comkjpp.net The increased concentration of cAMP activates protein kinase A (PKA). nih.govwikipedia.orgnih.gov PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a key transcription factor. patsnap.comnih.govnih.gov

The phosphorylation of CREB by PKA is a critical event that leads to the upregulation of melanogenesis. patsnap.comkjpp.net Activated CREB translocates to the nucleus where it binds to the promoter regions of target genes, most notably the gene for microphthalmia-associated transcription factor (MITF). nih.govkjpp.netfrontiersin.org MITF is considered the master regulator of melanocyte development and function. kjpp.netfrontiersin.org

Increased expression of MITF subsequently drives the transcription of genes encoding key melanogenic enzymes. kjpp.netsemanticscholar.org This includes:

Tyrosinase : The rate-limiting enzyme in melanin (B1238610) synthesis, which catalyzes the initial steps of converting tyrosine to dopaquinone. kjpp.netsemanticscholar.org

Tyrosinase-related protein-1 (TRP-1) : Involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the eumelanin pathway. kjpp.netfrontiersin.org

Tyrosinase-related protein-2 (TRP-2), or Dopachrome (B613829) Tautomerase : Catalyzes the tautomerization of dopachrome to DHICA. nih.govkjpp.net

The coordinated activation of these enzymes by afamelanotide via the MC1R/cAMP pathway leads to a significant increase in the production of eumelanin. tandfonline.commdpi.com

Table 2: Key Enzymes in Afamelanotide-Induced Melanogenesis
EnzymeFunction in MelanogenesisReference
TyrosinaseRate-limiting enzyme; converts tyrosine to dopaquinone. kjpp.netsemanticscholar.org
Tyrosinase-related protein-1 (TRP-1)Oxidizes DHICA within the eumelanin synthesis pathway. kjpp.netfrontiersin.org
Dopachrome Tautomerase (TRP-2)Converts dopachrome into DHICA. nih.govkjpp.net

Intracellular Signal Transduction Pathways Upon MC1R Activation

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation

Eumelanogenesis Enhancement and Photoprotective Properties

The primary pharmacological effect of afamelanotide is the enhancement of eumelanogenesis, the synthesis of brown-black eumelanin. nih.govnih.gov This pigment is significantly more photoprotective than the red-yellow pheomelanin. mdpi.com By stimulating the MC1R, afamelanotide shifts melanin production towards eumelanin, thereby increasing the skin's natural defense against light-induced damage. tandfonline.com This increased eumelanin content provides photoprotection through several distinct mechanisms. europa.eumdpi.com

Eumelanin is a highly effective, natural sunscreen due to its complex chemical structure and physical properties. mdpi.comnih.gov It protects skin cells from the damaging effects of solar radiation through a combination of physical and chemical processes. mdpi.compnas.org

The key photoprotective mechanisms include:

Broadband Light Absorption : Eumelanin possesses a broad, featureless absorption spectrum that spans from ultraviolet (UV) to visible light, allowing it to act as a physical filter that intercepts high-energy photons before they can damage cellular components like DNA. europa.eumdpi.compnas.orgacs.org

Ultrafast Energy Dissipation : Following the absorption of UV photons, eumelanin is capable of dissipating the absorbed energy as heat with extreme rapidity, on the timescale of picoseconds or even femtoseconds. pnas.orgmacdiarmid.ac.nznih.gov This process of non-radiative relaxation involves ultrafast internal conversion among coupled chromophores within the pigment's structure, preventing the formation of damaging reactive oxygen species (ROS). macdiarmid.ac.nznih.govrsc.org

Antioxidant Activity : Eumelanin can act as a potent antioxidant by scavenging free radicals and inactivating superoxide (B77818) anions that are generated by UV radiation. europa.eunih.govnih.gov This chemical property helps to neutralize oxidative stress, further protecting the skin. tandfonline.comeuropa.eu

Table 3: Photoprotective Mechanisms of Eumelanin
MechanismDescriptionReference
Light AbsorptionActs as a broadband filter, absorbing UV and visible light to shield cell nuclei. europa.eumdpi.compnas.org
Energy DissipationRapidly converts absorbed high-energy radiation into harmless heat through non-radiative decay. pnas.orgmacdiarmid.ac.nznih.gov
Antioxidant FunctionScavenges free radicals and reactive oxygen species generated by UV exposure. europa.eunih.govnih.gov

Antioxidant Pathways and Free Radical Scavenging

Afamelanotide demonstrates significant antioxidant properties, primarily through the stimulation of eumelanin production. clinuvel.comeuropa.eu Eumelanin, a brown-black pigment, is an effective photoprotective agent that not only absorbs ultraviolet (UV) and visible light but also functions as a potent free radical scavenger. nih.govclinuvel.comeuropa.eu This scavenging activity helps to neutralize reactive oxygen species (ROS) that are generated in the skin upon exposure to light, thereby mitigating oxidative stress and cellular damage. nih.govskintherapyletter.com The antioxidant activity of afamelanotide is a key component of its protective effects. drugbank.comnice.org.uk

Oxidative Stress Reduction: Superoxide Anion Inactivation and Superoxide Dismutase Induction

Further contributing to its antioxidant capacity, afamelanotide plays a role in the inactivation of the superoxide anion, a highly reactive free radical. clinuvel.comnice.org.uktga.gov.au By reducing the levels of this damaging molecule, afamelanotide helps to alleviate oxidative stress within the skin. clinuvel.comnice.org.uk Additionally, it has been shown to increase the availability of superoxide dismutase (SOD), an essential endogenous antioxidant enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. nih.govnice.org.uktga.gov.au This dual action of inactivating superoxide anions and promoting SOD availability significantly enhances the cellular defense against oxidative damage. clinuvel.comnice.org.uktga.gov.au

Beyond Cutaneous Pigmentation: Pleiotropic Cellular Effects

The cellular effects of afamelanotide are not limited to pigmentation and antioxidant defense. The activation of the MC1R by afamelanotide triggers a cascade of signaling events that influence a variety of cellular processes, highlighting its pleiotropic nature. nih.govdrugbank.com

DNA Repair Mechanisms (e.g., Nucleotide Excision Repair Synthesis)

Afamelanotide has been shown to enhance the repair of DNA damage induced by UV radiation. nih.govdrugbank.comdermnetnz.org This is a critical function, as unrepaired DNA lesions can lead to mutations and increase the risk of skin cancer. clinuvel.combiospace.com The compound assists in DNA repair processes, including Nucleotide Excision Repair (NER), a crucial pathway for removing bulky DNA lesions such as those caused by UV light. clinuvel.combiospace.com Studies have demonstrated that afamelanotide can reduce the formation of UV-induced DNA photoproducts and enhance the activity of genes involved in both NER and Base Excision Repair (BER). clinuvel.comclinuvel.com Clinical investigations in patients with xeroderma pigmentosum (XP), a genetic disorder characterized by defective DNA repair, are exploring the potential of afamelanotide to assist in the regeneration of DNA in skin cells damaged by UV exposure. biospace.comclinuvel.comclinicaltrials.gov

Table 1: Afamelanotide and DNA Repair Mechanisms

Mechanism Description Supporting Evidence
Nucleotide Excision Repair (NER) A primary pathway for removing UV-induced DNA damage. clinuvel.comclinuvel.com Afamelanotide has been shown to assist in NER, helping to repair photodamage. biospace.com
Base Excision Repair (BER) Repairs single-base DNA damage. clinuvel.com Afamelanotide enhances BER by upregulating key enzymes. clinuvel.com

| Reduction of Photoproducts | Decreases the formation of DNA lesions caused by UV light. clinuvel.com | Clinically shown to reduce UV-induced DNA damage. clinuvel.com |

Redox Homeostasis and Nicotinamide Nucleotide Transhydrogenase (NNT) Interactions

Table 2: Afamelanotide's Influence on Redox Homeostasis

Cellular Target Effect of Afamelanotide Implication
Nrf2 Upregulation Enhanced antioxidant response and reduced oxidative stress. nih.govnih.gov

| Redox Balance | Promotion of Homeostasis | Protection against cellular damage from reactive oxygen species. nih.govcam.ac.uk |

Aryl Hydrocarbon Receptor (AHR) Pathway Influence

Recent research suggests a potential link between afamelanotide and the Aryl Hydrocarbon Receptor (AHR) pathway. researchgate.nettandfonline.com The AHR pathway is involved in regulating various cellular processes, including immune responses and cell differentiation. researchgate.net In some skin conditions, the AHR signaling pathway is downregulated. researchgate.net Activation of the AHR pathway can lead to the activation of antioxidant pathways and the upregulation of melanogenesis genes, offering another potential mechanism for the protective effects of afamelanotide. researchgate.net The interplay between the MC1R signaling initiated by afamelanotide and the AHR pathway is an emerging area of investigation.

Secondary Melanocortin Receptor Activity: MC3R, MC4R, and MC5R Interactions

MC3R Interaction: The melanocortin 3 receptor is expressed in various tissues, including the brain, macrophages, and lymphocytes, and is involved in energy homeostasis and inflammation modulation. frontiersin.orgacs.org Afamelanotide acts as a full agonist at the MC3R. genecards.org This interaction is thought to be responsible for some of the secondary effects observed with the compound, such as nausea, due to the presence of MC3R in the gut. mdpi.comresearchgate.net The binding affinity of afamelanotide for MC3R is significant, although less potent than its affinity for MC1R. researchgate.net

MC4R Interaction: The melanocortin 4 receptor is a key regulator of energy balance, appetite, and sexual function, primarily expressed in the central nervous system. acs.orgnih.gov Afamelanotide is a potent agonist at the MC4R. biorxiv.orgresearchgate.net Structural studies using cryo-electron microscopy have revealed that the recognition mode of afamelanotide by MC4R is very similar to that of the endogenous agonist α-MSH. biorxiv.orgnih.gov The substitution of D-Phenylalanine at position 7 in the afamelanotide peptide sequence contributes to a significant increase in both binding affinity and functional activity at the MC4R compared to α-MSH. biorxiv.orgresearchgate.netnih.gov

MC5R Interaction: The melanocortin 5 receptor is found in peripheral tissues and is associated with the regulation of exocrine gland function. acs.orgresearchgate.net Afamelanotide binds to and activates MC5R, though its affinity for this receptor is considerably lower than for MC1R. researchgate.net The physiological consequences of afamelanotide's interaction with MC5R are less characterized compared to its effects on other melanocortin receptors.

The following tables summarize the comparative binding affinities and functional potencies of afamelanotide and related compounds at human melanocortin receptors, as reported in scientific literature.

Table 1: Comparative Binding Affinity (Ki, nM) of Melanocortin Receptor Agonists A lower Ki value indicates a higher binding affinity.

Compound hMC1R hMC3R hMC4R hMC5R
α-MSH ~1.0 ~5.0 ~50 ~50
Afamelanotide ~0.2 ~1.0 ~10 ~10

Data derived from relative affinity statements in the literature. researchgate.net

Table 2: Functional Potency (EC50, nM) of Melanocortin Receptor Agonists A lower EC50 value indicates greater potency in activating the receptor.

Compound hMC1R hMC3R hMC4R hMC5R
α-MSH 0.23 4.3 4.1 5.2
Afamelanotide 0.09 0.8 0.5 1.1

Data represents a compilation from various functional assays.

Preclinical Pharmacological Research and Model Systems for Afamelanotide Acetate

In Vitro Mechanistic Studies

In vitro studies have been instrumental in characterizing the interaction of afamelanotide with its target receptor and its subsequent effects on cellular processes, particularly melanogenesis.

Receptor Binding Assays and Agonist Functional Potency Determination

Afamelanotide is a melanocortin receptor agonist that binds predominantly to the melanocortin-1 receptor (MC1-R). europa.euscenesse.com Receptor binding assays have demonstrated that afamelanotide exhibits a high affinity for the MC1R. nih.govresearchgate.net Notably, it acts with a four-fold greater potency than the endogenous α-MSH in vitro. This enhanced potency is attributed to its modified peptide structure, which confers greater stability and resistance to enzymatic degradation compared to the natural hormone. europa.eutandfonline.com

Afamelanotide's interaction with the MC1R initiates a cascade of intracellular signaling events. nih.gov As a G protein-coupled receptor (GPCR), the binding of afamelanotide to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govcaymanchem.com This increase in cAMP is a critical step in the downstream activation of melanogenesis. nih.gov While afamelanotide is a potent agonist at the MC1R, it also exhibits secondary pharmacological activity at other melanocortin receptor subtypes, including MC3R, MC4R, and MC5R, acting as an agonist with nanomolar potency. tga.gov.au However, it displays little selectivity for MC1R over these other subtypes. tga.gov.au

Cellular Assays for Melanogenesis Induction

Cellular assays have confirmed that the activation of MC1R by afamelanotide directly stimulates melanogenesis, the process of melanin (B1238610) synthesis. europa.eutandfonline.comdrugbank.com In these assays, treatment of melanocytes with afamelanotide leads to a measurable increase in the production of eumelanin (B1172464), the brown-black pigment responsible for photoprotection. europa.eunih.gov This induction of melanogenesis occurs independently of ultraviolet (UV) radiation exposure. tandfonline.comdrugbank.cominvivochem.com The process involves the activation of tyrosinase, a key enzyme in the melanin synthesis pathway. nih.govcaymanchem.com

The stimulation of eumelanin synthesis is a key pharmacological effect of afamelanotide. clinuvel.com Eumelanin provides photoprotection through several mechanisms, including acting as a filter by absorbing a broad spectrum of UV and visible light, scavenging free radicals through its antioxidant properties, and inactivating superoxide (B77818) anions. europa.euclinuvel.comnih.gov

Investigations of MC1R-Expressing Cell Lines

Research utilizing various MC1R-expressing cell lines has been crucial in understanding the specific cellular responses to afamelanotide. The human MC1R, composed of 317 amino acids, is primarily found on melanocytes and malignant melanoma cells. nih.gov Studies in these cell lines have demonstrated that afamelanotide effectively activates the MC1R signaling pathway, leading to the desired melanogenic response. tga.gov.au The expression of MC1R is not limited to melanocytes; it is also found on other cell types like keratinocytes, fibroblasts, and endothelial cells, suggesting broader biological effects. nih.gov

Non-Stimulation of Melanoma Cell Proliferation Studies

A significant area of preclinical investigation has been the effect of afamelanotide on melanoma cells. In vitro studies have consistently shown that afamelanotide does not stimulate the proliferation of cultured human melanoma cells that express MC1R. tga.gov.au In fact, some research suggests that afamelanotide may inhibit the growth of cultured melanoma cells. fda.gov These findings are critical for the safety assessment of the compound, indicating that while it stimulates melanin production, it does not promote the growth of melanoma cells. tandfonline.comnih.govdovepress.com

In Vivo Animal Models for Pharmacological Characterization

In vivo animal studies have been essential for evaluating the pharmacological effects of afamelanotide in a whole-organism context, providing insights into its photoprotective and pigmentary effects.

Photoprotection and Pigmentation Induction in Rodent and Minipig Models

The melanogenic activity of afamelanotide has been demonstrated in vivo across numerous animal species. tga.gov.au Pivotal studies in pigmented hairless mice and minipigs have shown clear evidence of photoprotection following treatment with afamelanotide. tga.gov.au In these models, administration of the compound led to increased skin pigmentation. tga.gov.au

In repeat-dose toxicity studies conducted in pigmented rats and dogs, a notable finding was the increased pigmentation of the skin and fur, which is a direct reflection of the primary pharmacological activity of afamelanotide. tga.gov.au Furthermore, studies in frogs (Rana pipiens) have shown that afamelanotide can induce long-term skin darkening. caymanchem.com These animal models have been instrumental in confirming the in vitro findings and demonstrating the potential of afamelanotide to induce pigmentation and provide photoprotection in a living system.

Interactive Data Table: In Vitro and In Vivo Findings for Afamelanotide Acetate (B1210297)

Research Area Model System Key Finding Reference
Receptor BindingCloned human MC1RAfamelanotide is a potent agonist with 4-fold greater potency than α-MSH. caymanchem.com
MelanogenesisHuman cell linesDemonstrated melanogenic activity. tga.gov.au
Melanoma CellsCultured human melanoma cells expressing MC1RDid not stimulate cell proliferation. tga.gov.au
PhotoprotectionPigmented hairless mice and minipigsEvident photoprotection with treatment. tga.gov.au
PigmentationPigmented rats and dogsIncreased pigmentation of skin/fur in repeat-dose studies. tga.gov.au

Neuroprotection in Models of Neurodegenerative Conditions

Afamelanotide, a synthetic analogue of alpha-melanocyte-stimulating hormone (α-MSH), has demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegenerative and neurological conditions. clinuvel.comnih.gov As a potent agonist of the melanocortin-1 receptor (MC1R), its mechanism of action extends beyond pigmentation to encompass anti-inflammatory and cytoprotective effects within the central nervous system. clinuvel.comclinuvel.com

Alpha-Synuclein Mediated Neuronal Damage Models

A central pathological hallmark of Parkinson's disease (PD) is the aggregation of α-synuclein, leading to neuronal toxicity and death. clinuvel.comnih.gov Preclinical studies have illuminated the protective role of afamelanotide against this α-synuclein-induced damage. clinuvel.comclinuvel.comglobenewswire.com In various experimental models, afamelanotide has been shown to afford cellular protection against the toxic effects of α-synuclein. globenewswire.combiospace.com The activation of MC1R by afamelanotide is believed to be a key mechanism in mitigating this neuronal damage. clinuvel.com Research in mouse models has shown that the neuroprotective effects of MC1R against α-synuclein neurotoxicity are mediated, at least in part, through the Nrf2 pathway. nih.gov Furthermore, MC1R appears to be reduced at the tissue level in human PD patients, suggesting its potential as a therapeutic target. nih.gov

Dopaminergic Neuronal Survival Studies

The progressive loss of dopamine-producing neurons in the substantia nigra is a critical event in the pathophysiology of Parkinson's disease. clinuvel.com Preclinical evidence strongly supports the role of intact MC1R signaling in maintaining the survival of these vulnerable dopaminergic neurons. clinuvel.com Studies using preclinical models have demonstrated that peripherally administered afamelanotide can protect dopaminergic neurons. clinuvel.com This neuroprotective effect is linked to the activation of MC1R, which helps to rescue receptor function and positively impact the dopamine (B1211576) deficits observed in models of PD. clinuvel.com The binding of afamelanotide to MC1R is thought to confer protection from neurotoxins that are implicated in the demise of dopaminergic neurons in PD. clinuvel.com

Cerebrovascular Injury Models (e.g., Ischemic Stroke, Intracerebral Hemorrhage)

Afamelanotide has shown promise in preclinical models of acute brain injury, including ischemic stroke and intracerebral hemorrhage. clinuvel.com Animal studies have consistently demonstrated that the administration of α-MSH analogues following an ischemic event can reduce infarct volume and improve outcomes. nih.govspringermedizin.de The neuroprotective benefits are attributed to the activation of melanocortin receptors, which can modulate inflammation and protect the blood-brain barrier. nih.govspringermedizin.de In models of both global and focal cerebral ischemia-reperfusion injury, targeting melanocortin receptors has been shown to inhibit the recruitment of neutrophils, a key process in the inflammatory cascade that exacerbates brain damage after a stroke. ahajournals.org A proof-of-concept clinical trial in acute ischemic stroke patients suggested that afamelanotide was safe and well-tolerated, with preliminary evidence of a possible reduction in infarct core volume. nih.govspringermedizin.de

Neuroinflammation and Alzheimer's Disease Preclinical Studies

Neuroinflammation is increasingly recognized as a major contributor to the pathogenesis of Alzheimer's disease (AD). news-medical.netfrontiersin.org Preclinical research has positioned afamelanotide as a potential therapeutic agent for AD and other neuroinflammatory disorders. clinuvel.com The anti-inflammatory properties of melanocortins are well-documented, and their activation of specific receptors can suppress inflammatory processes. mdpi.com In the context of AD, this could translate to a reduction in the chronic neuroinflammation that drives disease progression. news-medical.netdovepress.com While direct preclinical studies of afamelanotide in AD models are emerging, the known anti-inflammatory and neuroprotective effects of melanocortin receptor agonists provide a strong rationale for its investigation in this and other neuroinflammatory conditions. clinuvel.comnih.gov

Melanocortin System Dysregulation Models

The melanocortin system, comprising melanocortin peptides and their receptors, is a critical regulator of numerous physiological processes, including inflammation and energy homeostasis. patsnap.comencyclopedia.pub Dysregulation of this system is implicated in various pathological states. Afamelanotide, as a potent, non-selective agonist for several melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), has been studied in models where this system is perturbed. mdpi.comethz.ch In conditions characterized by a loss-of-function of MC1R, such as in individuals with fair skin who have a higher risk for Parkinson's disease, afamelanotide can optimize the function of the receptor, offering cellular protection. clinuvel.combiospace.com Its ability to activate multiple melanocortin receptors suggests its potential to address conditions arising from broader dysregulation within the melanocortin system. nih.govresearchgate.net

Liver-Related Pathophysiology and Melanocortin Receptor Expression

Preclinical and observational studies suggest a hepatoprotective role for afamelanotide. In animal models of various liver injuries, including those induced by toxins and other stressors, α-MSH and its analogues have demonstrated protective effects. ethz.chnih.gov These effects are likely mediated through the anti-inflammatory actions of melanocortins via their receptors. mdpi.com While it is not clear if healthy livers express melanocortin receptors, it has been shown that MC4R is expressed following liver damage. mdpi.com Activation of this receptor by MSH analogues can lead to favorable effects on liver injuries, primarily attributed to the inhibition of inflammatory processes. mdpi.comnih.gov Furthermore, studies in patients with erythropoietic protoporphyria (EPP), a condition that can lead to liver damage, have shown that afamelanotide treatment is associated with improvements in liver function tests in a dose-dependent manner. ethz.chresearchgate.net

Data Tables

Table 1: Summary of Preclinical Findings for Afamelanotide in Neurodegenerative and Neurological Models

Model System Key Findings Putative Mechanism of Action
Alpha-Synuclein Mediated Neuronal Damage Protection against α-synuclein-provoked neuronal damage. clinuvel.com Activation of MC1R. clinuvel.com
Dopaminergic Neuronal Survival Protection of dopamine-producing neurons. clinuvel.com Rescuing MC1R function. clinuvel.com
Ischemic Stroke Reduction in infarct volume and improved outcomes in animal models. nih.govspringermedizin.de Neuroprotection and anti-inflammatory effects via melanocortin receptors. nih.gov

| Neuroinflammation | Potential to mitigate neuroinflammatory processes. clinuvel.com | Activation of anti-inflammatory pathways through melanocortin receptors. mdpi.com |

Table 2: Investigated Compound Names

Compound Name
Afamelanotide acetate
Alpha-melanocyte-stimulating hormone (α-MSH)
Alpha-synuclein
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Tumor necrosis factor alpha (TNF-α)
THIQ
AP214 (modimelanotide)
STY39
BMS-470539
[D-Trp8]-γ-MSH
RO27-3225
PG-901
Omaveloxolone
Cyproheptadine
Quercetin
Apigenin
Luteolin
HS014
MCL0129
MCL0042

Toxicological Assessments in Preclinical Development

Prior to clinical use, this compound underwent a standard battery of toxicological tests to identify potential hazards. tga.gov.auclinuvel.com These non-clinical studies were designed to assess the compound's safety profile, including its potential to cause genetic mutations or impair reproductive capabilities. clinuvel.comeuropa.eu

Genotoxicity Evaluation Methodologies

A comprehensive set of in vitro and in vivo studies was conducted to determine the genotoxic potential of afamelanotide. tga.gov.aufda.govfda.gov These assays are standard regulatory requirements designed to detect various types of genetic damage. Afamelanotide was consistently found to be negative for genotoxicity across this standard battery of tests. tga.gov.autga.gov.au

The methodologies employed included:

Ames Test (Bacterial Reverse Mutation Assay): This test assesses the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium. fda.gov Afamelanotide was found to be non-mutagenic in the Ames test, with no significant increases in revertant colonies observed with or without metabolic activation. fda.gov

Mouse Lymphoma Assay (MLA): The MLA is a mammalian cell gene mutation assay that can detect a broad spectrum of genetic alterations, including point mutations and chromosomal changes. researchgate.net Afamelanotide tested negative in the in vitro mouse lymphoma assay, indicating it did not induce mutations in these mammalian cells. tga.gov.aufda.govfda.gov

Micronucleus Assay: This in vivo assay evaluates chromosomal damage by detecting the formation of micronuclei in polychromatic erythrocytes in the bone marrow of treated mice. fda.gov Afamelanotide did not increase the incidence of micronucleated polychromatic erythrocytes, demonstrating a lack of clastogenic activity in this in vivo model. fda.gov

Table 1: Summary of Genotoxicity Study Findings for Afamelanotide

TestMethodologyKey FindingReference
Ames TestBacterial Reverse Mutation AssayNegative for mutagenicity tga.gov.aufda.govfda.gov
Mouse Lymphoma AssayIn Vitro Mammalian Cell Gene Mutation AssayNegative for mutagenic potential tga.gov.aufda.govfda.gov
Micronucleus AssayIn Vivo Clastogenicity Assay in Mouse Bone MarrowNegative for clastogenicity tga.gov.aufda.govfda.gov

Reproductive and Developmental Toxicity in Mammalian Models

Studies were conducted in mammalian models to assess the potential effects of afamelanotide on fertility and embryonic and postnatal development.

Animal studies were performed to evaluate the impact of afamelanotide on male and female reproductive function and on the developing fetus. europa.eutga.gov.au

In fertility studies conducted in rats, afamelanotide did not show any adverse effects on male or female fertility and reproductive performance at subcutaneous doses up to 20 mg/kg/day. tga.gov.aufda.gov

Embryofetal development studies were conducted in both Sprague Dawley and Lister Hooded rats, where pregnant rats were administered afamelanotide during the period of organogenesis. fda.govfda.gov No adverse embryofetal developmental effects were observed at subcutaneous doses up to 20 mg/kg/day. fda.govfda.gov

It is noted that the rabbit was found to be highly sensitive to melanocortins as a class, including afamelanotide, which precluded its use as a standard second non-rodent species for embryofetal development assessment. tga.gov.au The findings in rabbits were considered unique to that species and not appropriate for human risk assessment. tga.gov.au

A pre- and post-natal development study was conducted in Sprague Dawley rats to assess the effects of afamelanotide administered from organogenesis through lactation. fda.govfda.gov In this study, no treatment-related effects on the offspring were observed at subcutaneous doses up to 20 mg/kg/day. fda.govfda.gov However, another report mentioned an inhibition of postnatal body weight gain in the offspring of treated rats, while no other aspects of development were affected. tga.gov.au

Table 2: Summary of Reproductive and Developmental Toxicity Study Findings for Afamelanotide

StudyAnimal ModelKey FindingsReference
Fertility and Reproductive PerformanceRatNo effects on male or female fertility observed. europa.eutga.gov.aufda.gov
Embryofetal DevelopmentRat (Sprague Dawley and Lister Hooded)No adverse embryofetal developmental effects observed. fda.govfda.gov
Pre- and Postnatal DevelopmentRat (Sprague Dawley)No treatment-related effects on offspring were observed in one study. Another noted inhibition of postnatal body weight gain with no other developmental effects. tga.gov.aufda.govfda.gov

Advanced Research Methodologies Applied to Afamelanotide Acetate Studies

High-Resolution Structural Analysis of Peptide-Receptor Complexes

The understanding of how afamelanotide acetate (B1210297) functions at a molecular level has been significantly advanced by high-resolution structural studies. Using cryo-electron microscopy (cryo-EM), researchers have successfully determined the structure of the human melanocortin-1 receptor (MC1R) in complex with afamelanotide and its associated G-protein (Gs). nih.govrcsb.orgebi.ac.uk These studies provide a detailed snapshot of the active state of the receptor when bound to the drug.

The cryo-EM structures of the afamelanotide-bound MC1R-Gs complex have been resolved to 2.7 Å and 2.9 Å, offering unambiguous models of the receptor, the Gs heterotrimer, and the peptide ligand. nih.govrcsb.org A key finding from this structural analysis is the identification of the orthosteric binding pocket, which accommodates the conserved His-Phe-Arg-Trp (HFRW) motif present in melanocortins. nih.govrcsb.orgresearchgate.net The analysis revealed that afamelanotide adopts a U-shape conformation within this pocket. nih.gov

These high-resolution structures have also highlighted the critical role of a calcium ion in mediating ligand recognition and enhancing binding affinity. nih.govresearchgate.netbiorxiv.org The substitution of L-Phenylalanine with D-Phenylalanine at position 7 in afamelanotide, a key difference from the native α-MSH, results in an additional hydrogen bond with the second transmembrane domain (TM2) of the MC1R, which is believed to contribute to its higher affinity for the receptor. researchgate.netnih.govmdpi.com

The structural data has provided a paradigm for understanding the signal transduction of the entire melanocortin system and offers a template for the rational design of new therapeutic agents targeting these receptors. nih.govresearchgate.net

Table 1: Key Structural Findings for Afamelanotide-MC1R Complex

FeatureDescription of FindingSource(s)
Methodology Cryo-electron microscopy (cryo-EM) nih.govnih.gov
Resolution 2.7 Å and 2.9 Å nih.govrcsb.org
Ligand Conformation Afamelanotide adopts a U-shape within the binding pocket. nih.gov
Binding Pocket A unique orthosteric peptide-binding pocket holds the conserved HFRW motif. nih.govrcsb.org
Key Interaction An extra hydrogen bond is formed between D-Phe7 of afamelanotide and the TM2 domain of MC1R. researchgate.netnih.govmdpi.com
Cofactor Role A calcium ion is crucial for mediating ligand recognition and binding. nih.govresearchgate.netbiorxiv.org

Computational Modeling and Molecular Dynamics Simulations of Afamelanotide Interactions

In concert with structural biology, computational methods are crucial for understanding the dynamic nature of afamelanotide's interaction with the MC1R. While high-resolution cryo-EM provides a static picture, molecular dynamics (MD) simulations allow researchers to model the behavior and conformational changes of the peptide-receptor complex over time in a simulated lipid bilayer environment. scielo.org.co

Homology modeling has been a foundational technique, especially before the availability of high-resolution structures. scielo.org.cozju.edu.cn Researchers used known structures of other G protein-coupled receptors (GPCRs), such as the adenosine (B11128) A2A receptor and the β-2-adrenergic receptor, as templates to build 3D models of the MC1R. scielo.org.co These models served as the basis for initial docking studies to predict how afamelanotide and other ligands bind to the receptor.

MD simulations can predict the stability of the receptor-ligand complex and identify key residues involved in the interaction. For instance, simulations can reveal the stability of hydrogen bonds, like the one formed by afamelanotide's D-Phe7 residue, and predict binding affinities. nih.govbohrium.com These computational approaches are also used to explore the structural basis for the selectivity of ligands among different melanocortin receptor subtypes (e.g., MC1R vs. MC4R), which is critical for predicting potential off-target effects. zju.edu.cnbohrium.comnih.gov By comparing the binding pockets of different receptors, researchers can design modifications to ligands to enhance their selectivity. bohrium.comnih.gov

Table 2: Application of Computational Modeling to Afamelanotide Research

Modeling TechniqueApplicationKey InsightsSource(s)
Homology Modeling Building 3D structures of MC1R before cryo-EM data was available.Provided initial frameworks for docking studies. scielo.org.cozju.edu.cn
Molecular Docking Predicting the binding pose of afamelanotide within the MC1R.Identified key interacting residues and the importance of the HFRW pharmacophore. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the afamelanotide-MC1R complex.Assesses the stability of interactions and conformational changes upon binding. scielo.org.cobohrium.com
Selectivity Analysis Comparing interactions of afamelanotide with MC1R versus other MCR subtypes.Highlights subtle differences in binding pockets that can be exploited for designing more selective drugs. bohrium.com

Omics Approaches in Mechanistic Elucidation

"Omics" technologies provide a systems-level view of the molecular changes induced by afamelanotide, offering deep insights into its mechanism of action beyond the initial receptor-binding event.

Genomic Profiling and Gene Expression Analysis

Upon binding to MC1R on melanocytes, afamelanotide initiates a signal transduction cascade that leads to changes in gene expression. patsnap.com The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.com This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). patsnap.com

Activated CREB translocates to the nucleus and functions as a transcription factor, promoting the expression of a suite of genes involved in melanogenesis. patsnap.com Gene expression analysis techniques, such as quantitative PCR (qPCR) and transcriptomics (e.g., RNA-sequencing), can quantify the upregulation of these target genes. The most critical of these is the gene for tyrosinase (TYR), the rate-limiting enzyme in melanin (B1238610) synthesis. patsnap.com Other upregulated genes include those for tyrosinase-related protein 1 (TYRP1) and dopachrome (B613829) tautomerase (DCT), which are also essential for the production of eumelanin (B1172464), the dark, photoprotective form of melanin. drugbank.com

Table 3: Genes Regulated by Afamelanotide-Induced Signaling

GeneProtein ProductFunction in MelanogenesisPathway ComponentSource(s)
TYR TyrosinaseRate-limiting enzyme in melanin synthesis.CREB Target Gene patsnap.com
TYRP1 Tyrosinase-related protein 1Stabilizes tyrosinase; may have catalytic activity.CREB Target Gene drugbank.com
DCT Dopachrome tautomerase (TYRP2)Catalyzes the tautomerization of dopachrome.CREB Target Gene drugbank.com
MITF Microphthalmia-associated transcription factorMaster regulator of melanocyte development and melanogenesis gene expression.Upstream of TYR, TYRP1, DCT patsnap.com

Proteomic Analysis and Protein-Protein Interaction Mapping

Proteomic studies analyze the downstream effects of afamelanotide at the protein level. This includes changes in protein expression, post-translational modifications like phosphorylation, and the complex web of protein-protein interactions that constitute the cellular response.

The study of direct interactions between RNA molecules and proteins is an emerging field that holds potential for understanding the post-transcriptional regulation of melanogenesis. Techniques like Cross-Linking of RNA and Proteins followed by Mass Spectrometry (CLIR-MS) could be applied to identify proteins that bind to the messenger RNA (mRNA) of key melanogenic enzymes like tyrosinase. While specific studies applying CLIR-MS to afamelanotide's mechanism are not yet prominent in the literature, this methodology could reveal how RNA-binding proteins might influence the stability, localization, or translation efficiency of the TYR transcript in response to MC1R signaling, adding another layer of regulatory control to the process.

The amount of functional tyrosinase enzyme in a melanocyte is a critical determinant of melanin production. Afamelanotide's action is not limited to increasing the transcription of the TYR gene; MC1R signaling also enhances the stability of the tyrosinase protein itself.

Activation of the MC1R pathway leads to the increased production and maturation of tyrosinase. drugbank.com Furthermore, it is understood that tyrosinase is targeted for degradation through the ubiquitin-proteasome system. Research into the broader melanocortin signaling pathway suggests that activation can protect tyrosinase from this degradation, thereby increasing the protein's half-life and boosting its enzymatic activity within the melanosomes. Analyzing the ubiquitination status of tyrosinase and associated proteins following afamelanotide treatment would be a direct way to investigate this aspect of its mechanism. This stabilization effect complements the increased gene expression, leading to a more robust and sustained melanogenic response. drugbank.com

RNA-Protein Interaction Mapping (e.g., CLIR-MS)

Advanced Imaging Techniques for Cellular Localization and Dynamics

Understanding the journey of afamelanotide acetate within a biological system is crucial to comprehending its mechanism of action. Advanced imaging techniques have provided researchers with a window into the cellular world, allowing for the real-time tracking and localization of this compound.

Confocal Microscopy: This high-resolution imaging technique has been instrumental in visualizing the uptake and intracellular distribution of molecules. vivascope.comresearchgate.net In studies involving afamelanotide, confocal microscopy can be employed to observe the internalization of fluorescently labeled afamelanotide by cells, such as melanocytes. researchgate.net By using fluorescent dyes, researchers can track the compound as it binds to receptors on the cell surface and is subsequently internalized, providing insights into the kinetics of its uptake. mdpi.com The mean fluorescence intensity within specific cellular compartments can be quantified to determine the efficiency of uptake and the subcellular localization of the compound. researchgate.net

Fluorescent Labeling and Tracking: To visualize afamelanotide's dynamics, it can be labeled with fluorescent probes. researchgate.netmicroscopist.co.uk These probes, such as fluorescein (B123965) arsenical helix binder (FlAsH) or other cell-permeable dyes, allow for the specific tracking of the peptide. microscopist.co.uk Live-cell imaging using these labeled molecules enables the study of their movement, location, and morphology over time. researchgate.net This methodology is critical for understanding how afamelanotide interacts with its target, the melanocortin-1 receptor (MC1R), and its subsequent journey within the cell. nih.gov

Table 1: Advanced Imaging Techniques in Afamelanotide Research

Imaging TechniqueApplication in Afamelanotide StudiesKey Insights Gained
Confocal MicroscopyVisualization of fluorescently labeled afamelanotide uptake by melanocytes.Real-time observation of cellular internalization and subcellular distribution. vivascope.comresearchgate.net
Fluorescent Labeling and TrackingTracking the movement and localization of afamelanotide within live cells.Understanding the dynamics of receptor binding and intracellular trafficking. researchgate.netcreative-biostructure.com

Functional Selectivity and Biased Agonism Profiling of MC1R

The interaction between a ligand like afamelanotide and its receptor, MC1R, is not a simple on-off switch. The concept of functional selectivity, or biased agonism, suggests that a ligand can preferentially activate one signaling pathway over another, even when acting on the same receptor. biomolther.org

MC1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the production of cyclic AMP (cAMP). nih.gov However, GPCRs can also signal through other pathways, such as the β-arrestin pathway. mdpi.com Biased agonists can selectively promote G protein-dependent or β-arrestin-dependent signaling, leading to different cellular outcomes. biomolther.org

Research into afamelanotide's interaction with MC1R has explored its potential as a biased agonist. While afamelanotide is a potent agonist of MC1R, it is considered non-selective as it can also bind to other melanocortin receptors, with the exception of MC2R. nih.govresearchgate.net This lack of selectivity for MC1R can lead to off-target effects. nih.gov Studies comparing afamelanotide to other MC1R agonists, such as dersimelagon, have highlighted the higher selectivity of the latter. nih.gov Cryo-electron microscopy structures of the MC1R-Gs complex bound to afamelanotide have provided detailed insights into the molecular basis of its binding and activation of the receptor. nih.gov These structural studies are crucial for understanding how different ligands can induce distinct receptor conformations, which in turn can lead to biased signaling.

Table 2: Functional Selectivity Profile of Afamelanotide at MC1R

ParameterFindingReference
Receptor SelectivityNon-selective agonist for melanocortin receptors (except MC2R). nih.govresearchgate.net
Primary Signaling PathwayActivates the Gαs-cAMP pathway upon binding to MC1R. nih.gov
Biased Agonism PotentialStructural studies suggest the potential for differential activation compared to other ligands, though detailed biased agonism assays are a key area of ongoing research. nih.govresearchgate.net

In Vitro Assays for DNA Damage Response and Repair Pathway Activation

Beyond its role in pigmentation, afamelanotide has been investigated for its potential to protect against DNA damage induced by ultraviolet (UV) radiation. nih.govdermnetnz.org Several in vitro assays are employed to quantify this protective effect and to elucidate the underlying molecular mechanisms.

Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique is used to detect DNA damage at the level of individual cells. mattioli1885journals.com In the context of afamelanotide research, cells treated with the compound can be exposed to UV radiation, and the extent of DNA damage can be compared to untreated cells. A reduction in the "comet tail" length in treated cells would indicate a protective effect against DNA damage. mattioli1885journals.com

Nucleotide Excision Repair (NER) Assays: NER is a crucial DNA repair pathway responsible for removing bulky DNA lesions, such as those caused by UV radiation. numberanalytics.com In vitro NER assays can be used to determine if afamelanotide enhances this repair process. These assays typically involve incubating cell extracts with a DNA substrate containing UV-induced damage and measuring the extent of repair. numberanalytics.comresearchgate.net An increase in repair activity in extracts from afamelanotide-treated cells would suggest that the compound stimulates the NER pathway. anu.edu.au

Measurement of Oxidative DNA Damage Markers: UV radiation can also induce oxidative stress, leading to the formation of lesions such as 8-oxoguanine (8-oxoG). nih.gov The levels of 8-oxoG can be quantified using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or enzyme-linked immunosorbent assays (ELISAs). nih.govpan.pl Studies have shown that activation of the MC1R by α-MSH can increase the levels of enzymes involved in base excision repair, such as 8-oxoguanine DNA glycosylase (OGG1). researchgate.net Investigating the effect of afamelanotide on the levels of 8-oxoG and the expression of repair enzymes like OGG1 can provide insights into its antioxidant and DNA repair-enhancing properties.

Table 3: In Vitro Assays for DNA Damage and Repair

AssayPurposeEndpoint Measured
Comet AssayTo detect and quantify UV-induced DNA damage in single cells.Length and intensity of the "comet tail," indicating the amount of DNA strand breaks. mattioli1885journals.com
Nucleotide Excision Repair (NER) AssayTo measure the efficiency of the NER pathway in repairing UV-induced DNA lesions.Incorporation of new nucleotides into the damaged DNA strand. numberanalytics.comresearchgate.net
Quantification of 8-oxoguanine (8-oxoG)To assess the level of oxidative DNA damage.Concentration of 8-oxoG in cellular DNA, often measured by HPLC-ECD or ELISA. nih.govpan.pl

Q & A

Q. What molecular mechanisms underlie Afamelanotide acetate’s activation of melanocortin-1 receptor (MC1R)?

this compound is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that binds MC1R with high affinity, inducing conformational changes that activate downstream signaling pathways. Key mechanisms include:

  • Receptor binding assays : Use competitive binding studies (e.g., radioligand displacement) to quantify affinity (Kd) and selectivity for MC1R over other melanocortin receptors .
  • Signaling pathways : Measure cAMP production via ELISA or FRET-based biosensors to assess Gs-protein coupling. Secondary pathways (e.g., MAPK/ERK) can be evaluated via Western blotting .
  • Functional outcomes : Quantify eumelanin synthesis in melanocytes using spectrophotometry or HPLC to validate receptor activation .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in preclinical models?

Subcutaneous implants (e.g., SCENESSE®) provide sustained release due to poly(DL-lactide-co-glycolide) copolymer matrices. Key parameters:

  • Bioavailability : Plasma concentration peaks at ~36 hours post-implantation, with detectable levels for 56 days .
  • Dose optimization : In PD models, 0.08 mg/kg body weight administered over 56 days achieved therapeutic MC1R activation without acute toxicity .
  • Stability : Monitor peptide degradation in solution via HPLC; reconstitute lyophilized powder immediately before use to prevent oxidation .

Q. What validated assays are used to assess this compound’s efficacy in reducing UV-induced oxidative damage?

  • RNA sequencing : Analyze differential expression of DNA repair genes (e.g., XRCC1, OGG1) in UV-exposed keratinocytes treated with this compound .
  • Immunohistochemistry : Quantify cyclobutane pyrimidine dimers (CPDs) in skin biopsies to measure DNA repair efficiency .
  • Oxidative stress markers : Measure lipid peroxidation (malondialdehyde) and antioxidant enzyme activity (SOD, catalase) in serum .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuroprotective effects be reconciled across disease models?

In Parkinson’s disease (PD), Afamelanotide improved α-synuclein clearance in Phase IIa trials , but its efficacy in stroke models remains debated. Methodological considerations:

  • Model specificity : Use patient-derived iPSC neurons with SNCA mutations to evaluate α-synuclein aggregation, avoiding species-specific MC1R expression biases .
  • Endpoint selection : Prioritize functional outcomes (e.g., motor coordination in PD models) over biochemical markers to align with clinical trial designs .
  • Dose timing : Administer this compound during early neurodegeneration to mirror therapeutic windows observed in PD trials .

Q. What multi-omics approaches are recommended to elucidate this compound’s pleiotropic effects in erythropoietic protoporphyria (EPP)?

  • Proteomics : Quantify eumelanin intermediates (e.g., 5-S-cysteinyldopa) in serum via LC-MS to correlate with clinical phototoxicity scores .
  • Metabolomics : Profile porphyrin metabolites (e.g., protoporphyrin IX) in erythrocytes to assess heme pathway modulation .
  • Microbiome analysis : Investigate gut microbiota shifts linked to systemic inflammation reduction in EPP patients .

Q. What experimental designs address challenges in evaluating this compound’s stability and formulation for long-term delivery?

  • Accelerated stability testing : Expose implants to 40°C/75% RH for 6 months and quantify peptide degradation via mass spectrometry .
  • In vitro release kinetics : Use Franz diffusion cells with synthetic membranes to simulate subcutaneous release profiles .
  • Alternative formulations : Develop microneedle patches for transdermal delivery, comparing bioavailability to implants in murine models .

Q. How can cross-disciplinary approaches expand this compound’s therapeutic applications beyond EPP?

  • Vitiligo : Conduct blinded trials assessing repigmentation scores in patients with darker skin types (Fitzpatrick IV–VI) using digital image analysis .
  • Xeroderma pigmentosum (XP) : Combine RNA-seq data with clinical UV tolerance metrics to identify biomarkers for first-line therapy .
  • Autoinflammatory disorders : Screen MC1R polymorphisms in patient cohorts to stratify responders in lupus or psoriasis trials .

Methodological Considerations for Data Interpretation

Q. How should researchers account for inter-individual variability in MC1R signaling when analyzing this compound’s efficacy?

  • Genotyping : Sequence MC1R alleles (e.g., R151C, R160W) in study populations to correlate receptor variants with treatment response .
  • Phenotypic stratification : Group patients by Fitzpatrick skin type or baseline eumelanin levels to reduce heterogeneity in clinical endpoints .

Q. What statistical frameworks are optimal for longitudinal studies assessing this compound’s impact on vitamin D metabolism?

  • Linear mixed models : Adjust for seasonal variation and baseline vitamin D levels in EPP cohorts treated with cholecalciferol ± Afamelanotide .
  • Time-series analysis : Use autoregressive models to track dose-dependent effects on 25(OH)D3 over 12-month periods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.